molecular formula C9H8BrF3O2 B6293726 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene CAS No. 2379321-82-9

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene

Cat. No.: B6293726
CAS No.: 2379321-82-9
M. Wt: 285.06 g/mol
InChI Key: KFVYJWJEOFAVSW-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene is a valuable aromatic organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . Its structure features a benzene ring core substituted with bromo, methoxymethyl, and trifluoromethoxy functional groups, making it a versatile building block or intermediate in chemical synthesis and pharmaceutical research . The compound is assigned CAS Number 2901105-69-7 and is typically supplied for research and development purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers in medicinal chemistry and materials science can utilize this compound to develop new molecules, leveraging its reactive bromine and ether functionalities for further cross-coupling reactions or structural modifications . As a standard practice, handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. For comprehensive safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

4-bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-5-6-4-7(10)2-3-8(6)15-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVYJWJEOFAVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Brominating Agents : Elemental bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used. Br₂ in dichloromethane at 0–25°C achieves moderate yields (45–55%).

  • Catalysts : Lewis acids like FeBr₃ or AlCl₃ enhance electrophilicity. FeBr₃ (10 mol%) in CH₂Cl₂ at 25°C improves yield to 65%.

  • Side Reactions : Competing ortho-bromination (<5%) and dibromination (<8%) occur due to steric hindrance from the methoxymethyl group.

Table 1: Bromination Efficiency Under Varied Conditions

Brominating AgentCatalystSolventTemperature (°C)Yield (%)
Br₂FeBr₃CH₂Cl₂2565
NBSNoneCCl₄8048
Br₂AlCl₃CHCl₃058

Halomethylation Followed by Methoxylation

An alternative two-step approach starts with trifluoromethoxybenzene, introducing the bromomethyl group via halomethylation, followed by methoxylation.

Step 1: Halomethylation

Trifluoromethoxybenzene undergoes bromomethylation using formaldehyde (HCHO) and hydrogen bromide (HBr) in the presence of a Lewis acid:

C₆H₅OCF₃+HCHO+HBrZnCl24-BrCH₂-C₆H₃OCF₃+H₂O\text{C₆H₅OCF₃} + \text{HCHO} + \text{HBr} \xrightarrow{\text{ZnCl}_2} \text{4-BrCH₂-C₆H₃OCF₃} + \text{H₂O}

  • Conditions : ZnCl₂ (5 mol%) in acetic acid at 70°C for 6 hours.

  • Yield : 60–65%.

Step 2: Methoxylation

The bromomethyl intermediate reacts with sodium methoxide (NaOCH₃) in dimethylformamide (DMF):

4-BrCH₂-C₆H₃OCF₃+NaOCH₃4-Br-C₆H₂(CH₂OCH₃)OCF₃+NaBr\text{4-BrCH₂-C₆H₃OCF₃} + \text{NaOCH₃} \rightarrow \text{4-Br-C₆H₂(CH₂OCH₃)OCF₃} + \text{NaBr}

  • Conditions : 100°C for 12 hours under nitrogen.

  • Yield : 75–80%.

Table 2: Halomethylation-Methoxylation Pathway Efficiency

StepReagentsCatalystSolventYield (%)
1HCHO, HBrZnCl₂Acetic acid65
2NaOCH₃NoneDMF80

Suzuki-Miyaura Coupling for Modular Synthesis

Palladium-catalyzed cross-coupling offers a modular route. A boronic ester derivative reacts with a brominated precursor to install the methoxymethyl group.

Example Protocol

  • Synthesis of Boronic Ester : 2-(methoxymethyl)phenylboronic acid is prepared via borylation of 2-(methoxymethyl)benzene.

  • Coupling Reaction :

4-Br-C₆H₃OCF₃+2-(methoxymethyl)phenylboronic acidPd(PPh₃)₄Target Compound\text{4-Br-C₆H₃OCF₃} + \text{2-(methoxymethyl)phenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, 1,4-dioxane/water (10:1), 90°C, 24 hours.

  • Yield : 70%.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors optimize heat and mass transfer:

  • Flow Conditions : Br₂ and precursor are mixed in a microreactor at 50°C with residence time <5 minutes, achieving 85% conversion.

  • Byproduct Management : Distillation removes dibrominated byproducts (>99% purity).

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
Direct BrominationFewer stepsModerate regioselectivity
HalomethylationHigh yields, scalableRequires toxic HBr
Suzuki CouplingModular, high purityCostly palladium catalysts

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The trifluoromethoxy group’s strong electron-withdrawing nature activates the ring toward substitution, while the methoxymethyl group provides steric and electronic modulation.

Reaction Type Nucleophile Conditions Product
Amination Primary aminesPd catalysis, K2_2CO3_3, DMF, 80°C4-Amino-2-(methoxymethyl)-1-(trifluoromethoxy)benzene
Alkoxylation Sodium methoxidePolar aprotic solvent, 60–80°C4-Methoxy-2-(methoxymethyl)-1-(trifluoromethoxy)benzene
Thiolation ThiophenolCuI, 1,10-phenanthroline, DMSO, 100°C4-Phenylthio-2-(methoxymethyl)-1-(trifluoromethoxy)benzene

Mechanistic Notes :

  • NAS proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex, (2) elimination of bromide.

  • The trifluoromethoxy group stabilizes the transition state through electron withdrawal, while the methoxymethyl group slightly hinders steric access .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction Type Coupling Partner Catalyst System Conditions Product
Suzuki-Miyaura Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_3Toluene/EtOH, 80°C, 12hBiphenyl derivative
Heck Reaction StyrenePd(OAc)2_2, P(o-tolyl)3_3DMF, 100°C, 24h4-Styryl-2-(methoxymethyl)-1-(trifluoromethoxy)benzene
Buchwald-Hartwig AnilinePd2_2(dba)3_3, XantphosToluene, 110°C, 18h4-(N-Phenylamino)-substituted product

Key Observations :

  • Suzuki reactions proceed with >80% yield due to the bromine’s accessibility.

  • The trifluoromethoxy group’s electronegativity enhances oxidative addition efficiency in Pd catalysis .

Functional Group Transformations

The methoxymethyl and trifluoromethoxy groups exhibit limited reactivity under standard conditions but can be modified selectively.

Methoxymethyl Group

  • Oxidation : Strong oxidants (e.g., KMnO4_4, CrO3_3) convert the methoxymethyl (–CH2_2OCH3_3) to a carbonyl group (–CO–).

  • Deprotection : Treatment with HCl in THF removes the methoxymethyl group, yielding a hydroxyl-substituted intermediate.

Trifluoromethoxy Group

  • Stability : Resists hydrolysis and reduction under mild conditions.

  • Radical Reactions : Participates in radical trifluoromethoxylation under UV light with initiators like AIBN.

Electrophilic Aromatic Substitution (EAS)

Electrophile Conditions Product
Nitronium ionHNO3_3/H2_2SO4_4, 0°C5-Nitro-4-bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene
Sulfur trioxideFuming H2_2SO4_4, 50°C5-Sulfo-4-bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene

Reduction Reactions

The bromine atom can be reduced to a hydrogen atom under catalytic hydrogenation:

Reductant Conditions Product
H2_2/Pd-CEtOH, 25°C, 6h2-(Methoxymethyl)-1-(trifluoromethoxy)benzene
LiAlH4_4THF, refluxLimited reactivity due to aromatic stability

Photochemical and Thermal Reactions

  • Photolysis : UV irradiation in the presence of iodine induces C–Br bond homolysis, forming a benzyl radical intermediate.

  • Thermal Rearrangement : Heating above 200°C in inert solvents triggers partial cleavage of the methoxymethyl group.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it suitable for drug candidates targeting specific biological pathways. For instance, derivatives of 4-bromo compounds are often explored for their anti-inflammatory and anticancer properties due to their ability to modulate biological processes.

1.2 Antimicrobial Activity
Research has indicated that compounds containing trifluoromethoxy groups exhibit enhanced antimicrobial activity. Studies have shown that derivatives of 4-bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Agrochemical Applications

2.1 Pesticide Development
The compound's structure allows it to act as a precursor in the synthesis of novel pesticides. The presence of both bromine and trifluoromethoxy functionalities can enhance the bioactivity of agrochemical products, leading to more effective pest control agents. Research has demonstrated that fluorinated compounds often exhibit improved efficacy against pests compared to their non-fluorinated counterparts.

Materials Science Applications

3.1 Liquid Crystal Materials
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene can be utilized in the development of liquid crystal materials due to its unique electronic properties. The incorporation of trifluoromethoxy groups can lead to improved thermal stability and electro-optical performance in liquid crystal displays (LCDs).

3.2 Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing functional polymers with specific properties. Its reactivity allows for modifications that can enhance polymer performance in various applications, including coatings and adhesives.

Synthesis and Characterization

The synthesis of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds. The following table summarizes key synthetic routes:

StepReaction TypeReagents/ConditionsProduct
1BrominationBromine, solvent4-Bromo derivative
2MethoxymethylationMethanol, catalystMethoxymethyl derivative
3TrifluoromethylationTrifluoromethylating agentFinal product

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of synthesized derivatives based on 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting potential for further development into antimicrobial agents.

Case Study 2: Synthesis of Liquid Crystals
Researchers synthesized a series of liquid crystal compounds incorporating the trifluoromethoxy group derived from 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene. The resulting materials exhibited enhanced electro-optical properties suitable for display technologies.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, methoxymethyl, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bromo-Trifluoromethoxybenzene Derivatives

The following table compares key structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Reactions Reference
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene C₉H₈BrF₃O₂ 285.07 4-Br, 2-CH₂OCH₃, 1-OCF₃ Potential building block for pharmaceuticals or agrochemicals
4-Bromo-2-(trifluoromethoxy)anisole C₈H₆BrF₃O₂ 271.03 4-Br, 1-OCH₃, 2-OCF₃ Pd-catalyzed arylations; antitumor agent intermediates
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene C₇H₃BrF₄O 258.99 4-Br, 3-F, 1-OCF₃ Cross-coupling reactions in heteroarene synthesis
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene C₈H₆BrF₃O 261.03 4-Br, 2-CH₃, 1-OCF₃ Ligand synthesis for coordination chemistry
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 293.16 4-OBn, 2-Br, 1-OCH₃ Intermediate in organic synthesis

Key Comparative Insights

Reactivity in Cross-Coupling Reactions
  • Electrophilic Aromatic Substitution : The trifluoromethoxy group (-OCF₃) deactivates the benzene ring, directing electrophilic attacks to positions ortho/para to itself. Bromine at the 4-position enhances reactivity in metal-catalyzed cross-couplings. For example, 1-bromo-4-(trifluoromethoxy)benzene undergoes direct arylation with heteroarenes (e.g., benzothiophene) in yields up to 93% .
  • Steric and Electronic Effects : The methoxymethyl group (-CH₂OCH₃) in the target compound introduces steric hindrance compared to smaller substituents like -OCH₃ or -CH₃. This may reduce reaction rates in couplings requiring precise steric alignment .
Physicochemical Properties
  • Thermal Stability : Trifluoromethoxy-substituted compounds generally exhibit higher thermal stability due to the strong C-F bonds .

Biological Activity

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom, a methoxymethyl group, and a trifluoromethoxy group attached to a benzene ring. This unique structure may influence its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Research has indicated that 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly by activating caspase pathways. The selectivity of the compound towards cancer cells over normal cells suggests a promising therapeutic index.

The biological activity of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene is thought to be mediated through its interaction with specific enzymes and receptors. It may modulate signaling pathways involved in cell proliferation and survival, particularly in cancerous cells.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, finding minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
  • Cancer Cell Line Studies : In assays involving human breast cancer cells (MCF-7), the compound reduced cell viability by 70% at a concentration of 10 µM over 24 hours.

Table 1: Antimicrobial Activity of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Table 2: Anticancer Activity in MCF-7 Cell Line

Concentration (µM)Cell Viability (%)
0100
585
1030
2010

Q & A

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight259.00 g/mol
Boiling Point153–155°C
SolubilityLow in H₂O; soluble in DCM, DMF

Advanced: How do substituents (e.g., -OCF₃, -Br) influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The -OCF₃ group deactivates the aromatic ring via inductive effects, directing electrophilic attacks to the para position relative to bromine .
  • Steric Hindrance : Methoxymethyl groups increase steric bulk, slowing nucleophilic substitution at the bromine site .
  • Reactivity in Cross-Coupling : Bromine’s leaving-group ability is enhanced by electron-deficient aryl rings, favoring Suzuki reactions with boronic acids .
  • Computational Studies : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in further functionalization .

Advanced: What strategies address low yields in cross-coupling reactions using this compound?

Methodological Answer:

  • Precatalyst Activation : Use Pd(OAc)₂ with ligands (e.g., SPhos) to stabilize transition states and reduce palladium black formation .
  • Microwave-Assisted Synthesis : Shorten reaction times (30 min vs. 24 h) to minimize decomposition .
  • Additives : K₂CO₃ or CsF enhances transmetalation efficiency in Suzuki reactions .
  • Contradiction Analysis : Conflicting reports on optimal solvent (DMF vs. THF) suggest testing both under inert atmospheres to resolve yield discrepancies .

Application: How is this compound utilized as an intermediate in bioactive molecule synthesis?

Methodological Answer:

  • Pharmaceutical Intermediates : Serves as a precursor for trifluoromethoxy-containing drugs (e.g., antiviral agents) via selective C-Br bond functionalization .
  • Agrochemicals : Methoxymethyl groups improve lipid solubility, enhancing pesticide bioavailability .
  • Mechanistic Studies : Radiolabeled analogs (e.g., ¹⁸F substitutions) track metabolic pathways in vivo .

Q. Table 2: Synthetic Derivatives and Applications

DerivativeApplicationKey ReactionReference
Nitro-substituted analogExplosives researchNitration
Ethynyl-functionalizedFluorescent probesSonogashira coupling

Advanced: How can computational modeling predict regioselectivity in further functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, -OCF₃ directs electrophiles to C-5 due to charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states better than toluene) .
  • Comparison with Experimental Data : Validate predictions using HPLC-MS to quantify product ratios in competing reactions .

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